Bombesin

Description

This compound is a Protein drug with a maximum clinical trial phase of I.

A tetradecapeptide originally obtained from the skins of toads Bombina bombina and B. variegata. It is also an endogenous neurotransmitter in many animals including mammals. This compound affects vascular and other smooth muscle, gastric secretion, and renal circulation and function.

Properties

CAS No. |

31362-50-2 |

|---|---|

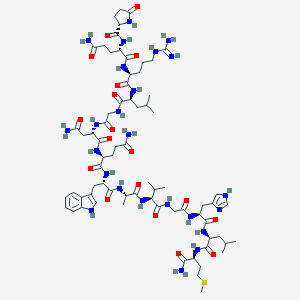

Molecular Formula |

C71H110N24O18S |

Molecular Weight |

1619.9 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C71H110N24O18S/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,58-/m0/s1 |

InChI Key |

QXZBMSIDSOZZHK-DOPDSADYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |

sequence |

One Letter Code: -Glp-QRLGNQWAVGHLM-NH2 |

Synonyms |

Bombesin Bombesin 14 Bombesin Dihydrochloride Dihydrochloride, Bombesin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Enduring Legacy of Bombesin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Discovered in the early 1970s from the skin of the European fire-bellied toad, Bombina bombina, the tetradecapeptide bombesin has paved the way for significant advancements in our understanding of gut-brain signaling, cancer biology, and cellular proliferation. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of this compound and its related peptides. It details the key experimental methodologies that have been instrumental in elucidating its function, summarizes critical quantitative data, and visually represents its primary signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the this compound family of peptides and their receptors.

Discovery and Historical Perspective

The journey of this compound began in the laboratory of Italian scientist Vittorio Erspamer and his colleagues. In 1971, Anastasi, Erspamer, and Bucci reported the isolation and structure of this compound from the skin of Bombina bombina[1]. This discovery was a culmination of Erspamer's extensive research into active substances found in amphibian skin[2][3].

Subsequent research revealed that this compound was not merely a curiosity of the amphibian world. Mammalian counterparts were soon identified, establishing a new family of this compound-like peptides[4][5]. The two primary mammalian homologs are:

-

Gastrin-Releasing Peptide (GRP): A 27-amino acid peptide isolated from the porcine stomach, GRP shares a high degree of homology with this compound in its C-terminal region, which is responsible for its biological activity. GRP is considered the mammalian equivalent of this compound and plays crucial roles in gastrointestinal hormone release and other physiological processes.

-

Neuromedin B (NMB): A decapeptide isolated from the porcine spinal cord, NMB represents another class of mammalian this compound-like peptides.

The discovery of these peptides spurred further investigation into their physiological roles, leading to the identification of a family of specific G protein-coupled receptors that mediate their effects.

The this compound Receptor Family

The biological effects of this compound and its related peptides are mediated by a family of G protein-coupled receptors (GPCRs). To date, three distinct mammalian this compound receptors have been cloned and characterized, with a fourth identified in amphibians:

-

BB1 Receptor (NMBR): This receptor shows a higher affinity for Neuromedin B.

-

BB2 Receptor (GRPR): This receptor exhibits a higher affinity for Gastrin-Releasing Peptide.

-

BB3 Receptor (BRS-3): Initially an orphan receptor, its endogenous ligand is still not definitively identified, though it is activated by this compound analogs.

-

BB4 Receptor: Found in amphibians, this receptor has a high affinity for the frog-skin peptide [Phe¹³]this compound.

These receptors are widely distributed throughout the central nervous system and peripheral tissues, including the gastrointestinal tract, pancreas, and various tumors. Their overexpression in certain cancers, such as prostate, breast, and small cell lung cancer, has made them attractive targets for diagnostic imaging and targeted therapies.

Quantitative Data: Ligand Binding Affinities and Potency

The following tables summarize key quantitative data regarding the binding affinities and functional potencies of this compound and its related peptides at the human BB1 (NMBR) and BB2 (GRPR) receptors.

Table 1: Binding Affinities (IC50/Kd) of this compound-related Peptides at Human Receptors

| Ligand | Receptor | Binding Affinity (nM) | Assay Type | Reference |

| This compound | BB2 (GRPR) | 0.22 | IC50 | |

| GRP (human) | BB2 (GRPR) | 0.027 | IC50 | |

| Neuromedin B | BB2 (GRPR) | 79 | IC50 | |

| --INVALID-LINK---Bombesin | BB2 (GRPR) | 0.062 | Kd | |

| This compound | PC-3 Cells (GRPR) | 1.5 x 10⁻¹⁰ M | Kd | |

| Lu-AMBA | PC-3 Cells (GRPR) | 0.33 | Ki |

Table 2: Functional Potency (EC50) of this compound-related Peptides

| Ligand | Receptor/Assay | Functional Potency (EC50) | Measured Response | Reference |

| GRP | BB2 (GRPR) | 0.32 nM | Calcium Flux | |

| Neuromedin B | BB3 (BRS-3) | 130 nM | Calcium Flux | |

| This compound | BB3 (BRS-3) | Not determined | Calcium Flux |

Signaling Pathways

Upon ligand binding, this compound receptors primarily couple to the Gq/11 and G12/13 families of heterotrimeric G proteins. This initiates a well-characterized signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses such as smooth muscle contraction, secretion, and cell proliferation.

Key Experimental Protocols

The characterization of this compound and its receptors has been facilitated by a range of experimental techniques. Below are summaries of key methodologies.

Peptide Isolation and Characterization

-

Objective: To purify and determine the amino acid sequence of this compound-like peptides from biological sources.

-

Methodology:

-

Extraction: Tissues (e.g., amphibian skin, porcine stomach) are homogenized in an acidic solution to extract peptides and prevent degradation.

-

Purification: A multi-step purification process is employed, typically involving:

-

Gel Permeation Chromatography: To separate peptides based on size.

-

Ion Exchange Chromatography: To separate peptides based on charge.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-resolution separation and final purification of the peptide.

-

-

Sequence Analysis: The amino acid sequence of the purified peptide is determined using techniques like Edman degradation or mass spectrometry.

-

Radioligand Binding Assays

-

Objective: To characterize the binding of ligands to this compound receptors and determine their affinity (Kd or IC50).

-

Methodology:

-

Preparation of Membranes: Cells or tissues expressing this compound receptors are homogenized, and the membrane fraction is isolated by centrifugation.

-

Radioligand: A this compound analog, such as --INVALID-LINK---Bombesin or ¹²⁵I-GRP, is used as the radiolabeled ligand.

-

Incubation: The membranes are incubated with the radioligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled competitor ligand.

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by filtration.

-

Detection: The radioactivity on the filters is quantified using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard analysis or non-linear regression is used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition binding assays, the IC50 value is determined.

-

Intracellular Calcium Mobilization Assay

-

Objective: To measure the functional activation of this compound receptors by monitoring changes in intracellular calcium concentrations.

-

Methodology:

-

Cell Loading: Cells expressing this compound receptors are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM or by using the quin2 technique.

-

Stimulation: The loaded cells are stimulated with this compound or a related agonist.

-

Detection: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured using a fluorometer or a fluorescence microscope.

-

Data Analysis: The magnitude and kinetics of the calcium response are analyzed to determine the potency (EC50) of the agonist.

-

In Vivo Measurement of Gastric Acid Secretion

-

Objective: To assess the physiological effect of this compound on gastric acid secretion in animal models.

-

Methodology:

-

Animal Model: Rats are commonly used for these studies.

-

Peptide Administration: this compound or GRP is administered, often intravenously or intracisternally.

-

Gastric Juice Collection: Gastric secretions are collected over a specific period, for example, through pylorus ligation.

-

Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration to calculate the total acid output. Plasma gastrin levels may also be measured by radioimmunoassay.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the discovery and characterization of a novel this compound-like peptide and its receptor.

Conclusion and Future Directions

The discovery of this compound has had a profound and lasting impact on biomedical research. From its humble origins in amphibian skin, it has led to the identification of a critical family of peptides and receptors that regulate a wide array of physiological and pathological processes. The ongoing research into this compound-like peptides and their receptors continues to yield valuable insights into cancer biology, neuroendocrinology, and metabolic diseases. The development of novel this compound receptor agonists and antagonists holds significant promise for the diagnosis and treatment of various human diseases, ensuring that the legacy of this remarkable peptide will continue to unfold for years to come.

References

- 1. Isolation and structure of this compound and alytesin, 2 analogous active peptides from the skin of the European amphibians Bombina and Alytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. International Union of Pharmacology. LXVIII. Mammalian this compound Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, isolation, and characterization of this compound-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Antagonists of this compound and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bombesin Receptor Subtypes and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bombesin (Bn) receptor family, a class of G protein-coupled receptors (GPCRs), comprises three well-characterized mammalian subtypes: the neuromedin B receptor (NMBR or BB1), the gastrin-releasing peptide receptor (GRPR or BB2), and the orphan this compound receptor subtype 3 (BRS-3 or BB3).[1][2] These receptors are integral to a wide array of physiological and pathophysiological processes, including gastrointestinal motility, central nervous system functions like satiety and circadian rhythm, and the growth of normal and neoplastic tissues.[2][3] This guide provides a comprehensive overview of the this compound receptor subtypes, their distinct tissue distribution, ligand affinities, and primary signaling pathways. Detailed experimental protocols for receptor characterization and quantitative data are presented to support research and development efforts targeting this important receptor family.

Introduction to the this compound Receptor Family

The this compound family of peptides was named after the initial isolation of this compound from the skin of the European frog Bombina bombina.[4] Mammals express two analogous peptides: gastrin-releasing peptide (GRP) and neuromedin B (NMB). These endogenous ligands, along with the amphibian this compound, exert their effects by activating specific GPCRs. The mammalian this compound receptor family consists of three members: BB1, BB2, and BB3. A fourth subtype (BB4) has been identified in frogs, but a mammalian equivalent has not been described. The receptors share significant sequence homology and are widely distributed throughout the central nervous system (CNS) and peripheral tissues, particularly the gastrointestinal (GI) tract. Their involvement in numerous physiological functions and diseases, especially cancer, makes them attractive targets for therapeutic development.

This compound Receptor Subtypes: Characteristics and Signaling

BB1 Receptor (Neuromedin B Receptor - NMBR)

The BB1 receptor is a 390-amino acid protein that shows a preferential affinity for its endogenous ligand, neuromedin B (NMB). It has a significantly lower affinity for GRP.

Distribution: The BB1 receptor is widely distributed in both the central and peripheral nervous systems. High expression levels are found in the CNS, including the amygdala, hippocampus, hypothalamus, and spinal cord, as well as in peripheral tissues like the stomach and testis.

Signaling Pathway: Like other this compound receptors, BB1 primarily couples to Gq/11 G proteins. Ligand binding initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), influencing processes like smooth muscle contraction and neuronal excitability.

BB2 Receptor (Gastrin-Releasing Peptide Receptor - GRPR)

The BB2 receptor, a 384-amino acid protein, is the primary receptor for gastrin-releasing peptide (GRP). It exhibits a much higher affinity for GRP than for NMB. The BB2 receptor is frequently overexpressed in various cancers, including prostate, breast, and lung cancer, making it a key target for tumor imaging and therapy.

Distribution: In humans, the BB2 receptor is highly expressed in the pancreas and is also found in the stomach, prostate, and brain. Within the CNS, it is widely distributed, with notable concentrations in the hypothalamus and basal ganglia.

Signaling Pathway: The BB2 receptor signaling pathway is canonical to the family, primarily involving Gq/11 activation of the PLC-IP3/DAG cascade. In cancer cells, GRPR activation can also transactivate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and engage other pathways such as the PI3K/AKT pathway, promoting cell proliferation and metastasis.

BB3 Receptor (this compound Receptor Subtype 3 - BRS-3)

BRS-3 is classified as an orphan receptor because it has low affinity for all known naturally occurring this compound-related peptides, and its endogenous ligand remains unidentified. Despite this, studies using knockout mice and synthetic agonists have revealed its crucial role in regulating energy metabolism, glucose homeostasis, and body temperature.

Distribution: BRS-3 mRNA and protein have been detected in various CNS regions, with the highest concentrations in the hypothalamus (paraventricular and arcuate nuclei), a key area for metabolic control. It is also expressed in peripheral tissues, including the testis, uterus, and in certain lung cancer cells.

Signaling Pathway: BRS-3 is known to couple to Gq proteins, stimulating phospholipase C and subsequent calcium mobilization. Activation has also been shown to engage other signaling cascades, including the MAPK/ERK pathway and transactivation of the EGFR, contributing to its effects on cell growth and metabolism.

Quantitative Pharmacology

The distinct pharmacological profiles of the this compound receptor subtypes are critical for the development of selective agonists and antagonists. The following tables summarize key quantitative data.

Table 1: Ligand Binding Affinities (IC50/Ki in nM) for Human this compound Receptors

| Ligand | BB1 (NMBR) | BB2 (GRPR) | BB3 (BRS-3) | Reference(s) |

| Neuromedin B (NMB) | ~0.1 | ~64 | >1000 | |

| Gastrin-Releasing Peptide (GRP) | ~64 | ~0.1 | >1000 | |

| This compound (frog) | High | High | Low | |

| [D-Tyr⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]Bn⁶⁻¹⁴ | ~1-8 | ~1-8 | ~1-8 | |

| BA1 | 2.5 | 0.4 | 6.0 | |

| PD176252 (Antagonist) | 0.17 | 1.0 | - | |

| JMV594 (Antagonist) | - | 5.6 | - |

Values are approximate and can vary based on assay conditions. Bold values indicate the preferred endogenous ligand.

Table 2: Summary of this compound Receptor Distribution

| Tissue / Organ | BB1 (NMBR) | BB2 (GRPR) | BB3 (BRS-3) | Reference(s) |

| Central Nervous System | ||||

| Hypothalamus | High | High | Highest | |

| Amygdala | High | Present | Present | |

| Hippocampus | High | Present | - | |

| Spinal Cord | High | High | - | |

| Peripheral Tissues | ||||

| Pancreas | Low | Highest | Present | |

| Stomach / GI Tract | High | High | Present | |

| Prostate | Low | High | - | |

| Testis | High | Low | High | |

| Lung (Normal & Cancer) | - | Present | Present |

Key Experimental Methodologies

Characterization of this compound receptors relies on a suite of established molecular pharmacology techniques.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying receptor density (Bmax) and ligand affinity (Kd, Ki). Competition binding assays, in particular, are used to determine the affinity of unlabeled test compounds by measuring their ability to displace a radiolabeled ligand.

Detailed Protocol (Competition Binding):

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in an appropriate assay buffer. Determine protein concentration (e.g., using BCA assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-[Tyr⁴]this compound for BB2), and varying concentrations of the unlabeled competitor compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25-37°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Receptor Autoradiography

This technique provides a visual map of receptor distribution within tissue sections, allowing for precise anatomical localization.

Detailed Protocol:

-

Tissue Preparation: Harvest fresh-frozen tissues and section them thinly (e.g., 10-20 µm) using a cryostat. Thaw-mount the sections onto charged microscope slides.

-

Incubation: Incubate the slide-mounted tissue sections with a radiolabeled ligand (e.g., ¹²⁵I-[Tyr⁴]this compound) in a buffer solution until equilibrium is reached. To determine non-specific binding, incubate an adjacent set of slides in the same solution with an excess of an unlabeled competitor.

-

Washing: Wash the slides in fresh, cold buffer to remove unbound radioligand.

-

Drying and Exposure: Dry the slides quickly and appose them to a radiation-sensitive film or a phosphor imaging screen in a light-tight cassette.

-

Imaging and Analysis: Develop the film or scan the imaging screen to produce a visual image of the radioactivity distribution. The density of the signal corresponds to the density of the receptors in the tissue. Compare the image to an adjacent, histologically stained section (e.g., thionin stain) for anatomical correlation.

Conclusion and Future Directions

The this compound receptor system plays a multifaceted role in health and disease. The distinct distribution and pharmacological profiles of the BB1, BB2, and BB3 subtypes provide a foundation for developing targeted therapeutics. The high prevalence of the BB2 receptor in several major cancers has already established it as a valuable target for diagnostic imaging agents and peptide receptor radionuclide therapy (PRRT). The role of BB3 in metabolic regulation presents a promising avenue for the development of novel treatments for obesity and diabetes. Future research will likely focus on elucidating the physiological ligand for BB3, further unraveling the complex signaling networks downstream of each receptor, and translating the wealth of preclinical knowledge into clinically effective drugs and diagnostic tools.

References

- 1. This compound receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. International Union of Pharmacology. LXVIII. Mammalian this compound receptors: nomenclature, distribution, pharmacology, signaling, and functions in normal and disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Bombesin in the Gastrointestinal Tract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bombesin, a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina, and its mammalian analogue, gastrin-releasing peptide (GRP), exert a wide range of potent physiological effects on the gastrointestinal (GI) tract.[1] These actions, which include the regulation of gut motility, secretion of gastric acid and pancreatic enzymes, and influence on cellular growth, are mediated through a family of G-protein coupled receptors (GPCRs), making this compound and its receptors a significant area of interest for gastroenterological research and therapeutic development.[1][2][3] This technical guide provides an in-depth overview of the physiological effects of this compound in the GI tract, its signaling mechanisms, and detailed experimental protocols for its study.

Core Physiological Effects of this compound in the GI Tract

This compound's influence on the GI tract is complex and multifaceted, affecting motility, secretion, and cellular proliferation.

Gut Motility

This compound's effect on gastrointestinal motility is region-dependent. In humans, it has been shown to increase the pressure of the lower esophageal sphincter and delay gastric emptying.[4] Furthermore, it can inhibit the mechanical activity of the duodenum and jejunum. In dogs, this compound exhibits a spasmogenic effect on the denervated Heidenhain pouch and the antrum, while producing an inhibitory effect on the innervated stomach and body fundus. In vitro studies on isolated human stomach strips have consistently demonstrated a stimulant effect. The central administration of this compound in rats and mice has also been shown to dose-dependently delay gastric emptying and small intestinal transit.

Gastric Acid Secretion

This compound is a potent stimulator of gastric acid secretion in humans. This effect is primarily indirect, mediated through the release of gastrin from antral G cells. Intravenous infusion of this compound leads to a significant increase in both serum gastrin levels and gastric acid output. The peak acid output induced by this compound is comparable to that stimulated by a high-protein meal. Interestingly, while higher doses of this compound continue to increase serum gastrin, they do not cause a further rise in acid secretion, suggesting a maximal effect on parietal cells has been reached. Central administration of this compound, in contrast, has been shown to inhibit gastric acid secretion through pathways involving the spinal cord.

Pancreatic Enzyme Secretion

This compound stimulates the secretion of pancreatic enzymes and bicarbonates. This effect is thought to be mediated, at least in part, by the release of cholecystokinin (CCK), another gut hormone. Studies in dogs have shown that this compound produces a potent and dose-dependent increase in pancreatic protein output, reaching a maximum similar to that induced by the octapeptide of cholecystokinin (OP-CCK). However, research in rats suggests that the potent stimulation of pancreatic secretion by exogenous this compound is not mediated by CCK, indicating a potential direct effect on pancreatic acinar cells. Chronic administration of this compound in rats has been shown to affect cell growth and enzyme activities in the pancreas.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound.

| Effect on Gastric Acid and Gastrin in Humans | Dose of this compound | Result | Reference |

| Stimulation of Gastric Acid and Gastrin | 3 pmol x kg⁻¹ x h⁻¹ (intravenous) | Significant stimulation of both acid and gastrin | |

| Peak Gastric Acid Secretion | 12.5 pmol x kg⁻¹ x h⁻¹ (intravenous) | 67% of pentagastrin Peak Acid Output (PAO) | |

| Peak Acid Output in Duodenal Ulcer Patients | 10 ng/kg/min | Median 24.4 mmol/h | |

| Peak Acid Output in Normal Subjects | 10 ng/kg/min | Median 14.0 mmol/h |

| Effect on Pancreatic Secretion in Dogs | Dose of this compound | Result | Reference |

| Pancreatic Protein Output | Graded doses (i.v.) | Potent and dose-dependent increase, maximum equal to OP-CCK | |

| Bicarbonate Output | Graded doses (i.v.) | Small rise, peak amounting to about 10% of that evoked by secretin |

This compound Signaling Pathways

This compound exerts its effects by binding to specific GPCRs, primarily the BB1 (neuromedin B receptor) and BB2 (gastrin-releasing peptide receptor) subtypes. The BB3 receptor is an orphan receptor with a less defined role. The principal signaling cascade initiated by this compound receptor activation is the Gq/11 and G12/13 G-protein-mediated activation of phospholipase C (PLC).

PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC). Activation of PKC is a crucial step in mediating many of this compound's downstream effects, including hormone secretion and cell growth.

This compound signaling pathway in GI cells.

Experimental Protocols

Investigating the physiological effects of this compound requires a range of in vivo and in vitro experimental protocols.

Measurement of Gastric Acid Secretion

a) In Vivo Gastric Autotitration: This method provides a convenient and reproducible way to measure meal-stimulated gastric acid secretion.

-

Principle: Gastric pH is continuously monitored before, during, and after the ingestion of a standard meal. The amount of acid secreted is calculated based on the in vitro titration of the homogenized meal to a specific pH (e.g., pH 2) and the time it takes for the stomach to reach that pH in vivo.

-

Procedure:

-

A pH electrode is placed in the stomach of the subject.

-

Baseline gastric pH is recorded.

-

The subject ingests a standardized meal.

-

Gastric pH is continuously monitored for a set period (e.g., 14 hours).

-

The time required for the gastric pH to drop to a predetermined level (e.g., pH 2) is recorded.

-

A sample of the same standardized meal is homogenized and titrated with HCl in the laboratory to determine the amount of acid required to reach the target pH.

-

Meal-stimulated gastric acid secretion is calculated from these values.

-

b) Gastric Aspiration: This is considered the gold standard for measuring gastric acid secretion.

-

Principle: Gastric contents are continuously aspirated through a nasogastric or orogastric tube, and the acid content is measured.

-

Procedure:

-

A tube is inserted into the stomach, with its position confirmed radiologically or through a recovery test.

-

The stomach is emptied of its contents.

-

Gastric secretions are collected at regular intervals (e.g., every 15 minutes) under basal conditions and after stimulation with this compound.

-

The volume of each sample is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral pH.

-

Acid output is expressed as millimoles per hour (mmol/h).

-

Assessment of Intestinal Motility

a) In Vitro Organ Bath: This technique allows for the direct measurement of smooth muscle contractility in isolated intestinal tissue.

-

Principle: A segment of intestine (e.g., guinea pig ileum, human intestinal strip) is suspended in an organ bath containing a physiological salt solution and maintained at a constant temperature and oxygenation. The contractile force of the muscle is measured using a force transducer.

-

Procedure:

-

Intestinal tissue is obtained and placed in a suitable physiological salt solution (e.g., Krebs solution).

-

A segment of the intestine is mounted in an organ bath.

-

The tissue is allowed to equilibrate under a resting tension.

-

Electrical field stimulation can be used to elicit neurally mediated contractions.

-

This compound is added to the bath in increasing concentrations, and the change in contractile force is recorded.

-

Data is typically expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., acetylcholine).

-

Measurement of Pancreatic Enzyme Secretion

a) Direct Pancreatic Function Test (Secretin-CCK Stimulation): This is an invasive but accurate method to assess pancreatic exocrine function.

-

Principle: Pancreatic secretions are collected from the duodenum following stimulation with secretagogues like secretin and cholecystokinin (or this compound). The volume, bicarbonate concentration, and enzyme activity are then measured.

-

Procedure:

-

A double-lumen tube is passed through the nose or mouth into the duodenum to allow for separate aspiration of gastric and duodenal contents.

-

Basal pancreatic secretions are collected for a set period.

-

A continuous intravenous infusion of this compound (or a combination of secretin and CCK) is administered.

-

Duodenal contents are collected at regular intervals.

-

The volume of the collected fluid is measured.

-

Bicarbonate concentration is determined by back-titration.

-

The activity of pancreatic enzymes (e.g., amylase, lipase, trypsin) is measured using specific assays.

-

b) Indirect Pancreatic Function Tests: These are non-invasive tests that assess the consequences of pancreatic enzyme activity.

-

Fecal Elastase-1 Test: Measures the concentration of pancreatic elastase-1 in the stool, which correlates with pancreatic exocrine function.

-

Breath Tests: Involve the ingestion of a ¹³C-labeled substrate that is metabolized by pancreatic enzymes. The appearance of ¹³CO₂ in the breath is measured as an indicator of enzyme activity.

General experimental workflow for studying this compound's GI effects.

Conclusion

This compound and its related peptides are pivotal regulators of gastrointestinal function. Their diverse effects on motility, secretion, and cell growth, mediated through well-defined signaling pathways, present numerous opportunities for therapeutic intervention in a variety of GI disorders. A thorough understanding of the physiological actions of this compound, coupled with robust experimental methodologies, is essential for advancing research and development in this field. This guide provides a foundational framework for professionals engaged in exploring the complex and promising biology of the this compound peptide family.

References

The Bombesin and Gastrin-Releasing Peptide Axis: A Technical Guide for Researchers

An In-depth Exploration of the Core Relationship, Signaling, and Therapeutic Potential

This technical guide provides a comprehensive overview of the intricate relationship between the amphibian peptide bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP). Tailored for researchers, scientists, and drug development professionals, this document delves into the structural similarities, receptor pharmacology, signaling cascades, and physiological functions of these peptides. Furthermore, it highlights their significant role in oncology, particularly as autocrine growth factors in various cancers, and explores their potential as therapeutic targets.

Introduction: Unraveling the this compound/GRP Family

This compound, a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina, has been a subject of intense research due to its wide range of physiological effects.[1] Subsequent studies led to the discovery of its mammalian homolog, gastrin-releasing peptide (GRP), a 27-amino acid peptide.[2] this compound and GRP share a highly conserved C-terminal heptapeptide sequence, which is crucial for their biological activity and receptor binding.[3] GRP is considered the mammalian equivalent of this compound, exhibiting similar biological and immunological properties.[1]

The this compound-like peptide family in mammals also includes neuromedin B (NMB), which shows a preference for a different receptor subtype.[4] These peptides regulate a multitude of physiological processes in the gastrointestinal and central nervous systems, including hormone release, smooth muscle contraction, and epithelial cell proliferation.

Structural Relationship

This compound and GRP exhibit a remarkable degree of structural conservation at their C-terminus, which is the primary determinant of their biological activity. The C-terminal heptapeptide is essential for high-affinity receptor binding.

Table 1: Amino Acid Sequence Comparison of this compound and Human GRP

| Peptide | Amino Acid Sequence |

| This compound | pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 |

| Human GRP | Val-Pro-Leu-Pro-Ala-Gly-Gly-Gly-Thr-Val-Leu-Thr-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 |

| Note: The conserved C-terminal heptapeptide is highlighted in bold. |

The this compound Receptor Family

The biological effects of this compound and GRP are mediated by a family of G-protein coupled receptors (GPCRs). Three distinct receptor subtypes have been identified in mammals:

-

BB1 Receptor (NMBR): This receptor shows a higher affinity for neuromedin B (NMB) than for GRP.

-

BB2 Receptor (GRPR): This is the primary receptor for GRP and this compound, exhibiting high affinity for both peptides.

-

BB3 Receptor (BRS-3): This is an orphan receptor, as its endogenous ligand has not yet been definitively identified. It has a low affinity for all known naturally occurring this compound-related peptides.

These receptors are widely distributed throughout the central nervous system and peripheral tissues, with particularly high concentrations in the gastrointestinal tract.

Quantitative Analysis of Receptor Binding

The affinity of this compound, GRP, and their analogs for the different receptor subtypes has been extensively studied. This quantitative data is crucial for the development of selective agonists and antagonists for therapeutic and diagnostic purposes.

Table 2: Receptor Binding Affinities (IC50/Ki, nM) of this compound, GRP, and Related Peptides

| Ligand | BB1 (NMBR) | BB2 (GRPR) | Reference(s) |

| This compound | ~1-5 | ~0.1-1 | |

| Gastrin-Releasing Peptide (GRP) | >100 | ~0.1-1 | |

| Neuromedin B (NMB) | ~0.1-1 | >100 | |

| [D-Tyr6, β-Ala11, Phe13, Nle14]Bn(6-14) | High | High | |

| RC-3095 (Antagonist) | Moderate | High |

Note: Values are approximate and can vary depending on the experimental conditions and cell types used.

Signaling Pathways

Upon ligand binding, this compound receptors primarily couple to Gαq/11 proteins, initiating a cascade of intracellular signaling events.

The Canonical Gαq/PLC Pathway

The activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The subsequent increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). This pathway is central to many of the physiological effects of this compound and GRP, including smooth muscle contraction and hormone secretion.

Transactivation of the Epidermal Growth Factor Receptor (EGFR)

In many cancer cells, the mitogenic effects of this compound/GRP are mediated through the transactivation of the epidermal growth factor receptor (EGFR). This process involves the GRP-receptor-mediated activation of intracellular signaling molecules, such as Src kinases, which then phosphorylate the EGFR, leading to the activation of downstream growth and survival pathways like the MAPK/ERK and PI3K/Akt pathways. This transactivation can occur in a ligand-independent manner or through the metalloprotease-mediated shedding of EGFR ligands.

Physiological Functions

This compound-like peptides play a crucial role in a variety of physiological processes:

-

Gastrointestinal Functions: GRP stimulates the release of several gut hormones, including gastrin, and modulates gastrointestinal motility.

-

Central Nervous System: In the CNS, GRP is involved in the regulation of satiety, thermoregulation, circadian rhythms, and anxiety-like behaviors.

-

Cell Growth and Proliferation: GRP acts as a potent mitogen for various normal and neoplastic tissues.

Role in Cancer

A significant body of research has established a strong link between the this compound/GRP system and cancer. Many tumors, including small-cell lung cancer (SCLC), prostate cancer, breast cancer, and pancreatic cancer, overexpress GRP receptors.

Autocrine and Paracrine Growth Loops

In many cancers, tumor cells both secrete GRP and express its receptor, creating an autocrine loop that drives their own proliferation. GRP can also act in a paracrine manner, stimulating the growth of neighboring tumor cells. This autocrine/paracrine signaling is a key mechanism in the progression of several malignancies.

Therapeutic Targeting

The overexpression of GRP receptors on cancer cells makes them an attractive target for cancer therapy. Strategies being explored include:

-

Receptor Antagonists: Development of potent and selective GRP receptor antagonists to block the growth-promoting effects of GRP.

-

Peptide-Drug Conjugates: Using this compound/GRP analogs to deliver cytotoxic agents specifically to tumor cells, thereby minimizing off-target toxicity.

-

Radiolabeled Peptides: Utilizing radiolabeled this compound analogs for both diagnostic imaging (e.g., PET scans) and targeted radionuclide therapy.

Table 3: GRP Receptor Expression in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | GRP Receptor Expression Level | Reference(s) |

| Prostate Cancer | PC-3, DU-145 | High | |

| Breast Cancer | MCF-7, MDA-MB-231 | Moderate to High | |

| Small-Cell Lung Cancer | NCI-H345, H69 | High | |

| Pancreatic Cancer | PANC-1 | Low to Moderate | |

| Gastric Cancer | St42 | High |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the this compound/GRP system.

Receptor Binding Assay

Objective: To determine the binding affinity of a ligand (e.g., this compound analog) for its receptor.

Principle: This is a competitive binding assay where a radiolabeled ligand (e.g., 125I-Tyr4-bombesin) and a non-labeled test compound compete for binding to the receptor on cell membranes or intact cells. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Generalized Protocol:

-

Cell Culture and Membrane Preparation: Culture cells expressing the receptor of interest (e.g., PC-3 cells for GRPR). For membrane preparations, cells are harvested, homogenized, and centrifuged to isolate the membrane fraction.

-

Assay Incubation: In a multi-well plate, incubate the cell membranes or intact cells with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in a suitable binding buffer.

-

Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the membranes while allowing the free ligand to pass through.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration following receptor activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding of an agonist to the Gq-coupled receptor, the subsequent release of intracellular calcium leads to an increase in the fluorescence of the dye, which can be measured using a fluorescence plate reader or a flow cytometer.

Generalized Protocol:

-

Cell Plating: Seed cells expressing the receptor of interest in a multi-well plate.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM) in a suitable buffer. The acetoxymethyl (AM) ester form of the dye allows it to passively cross the cell membrane.

-

De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cell.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or flow cytometer.

-

Agonist Addition: Add the agonist (e.g., GRP) to the wells and immediately begin recording the change in fluorescence over time.

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. The peak fluorescence response is typically used to generate dose-response curves and calculate the EC50 (half-maximal effective concentration) of the agonist.

Conclusion

The this compound and gastrin-releasing peptide system represents a complex and multifaceted signaling axis with profound implications for both normal physiology and disease. The structural and functional conservation between the amphibian and mammalian peptides, coupled with the diverse roles of their receptors, underscores their importance in cellular communication. The overexpression of GRP receptors in a wide range of cancers has positioned this system as a prime target for the development of novel diagnostic and therapeutic strategies. A thorough understanding of the quantitative pharmacology, intricate signaling networks, and detailed experimental methodologies is paramount for researchers and clinicians working to harness the therapeutic potential of targeting the this compound/GRP axis. This technical guide provides a foundational resource to aid in these endeavors.

References

- 1. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Gastrin-releasing peptide (GRP, mammalian this compound) in the pathogenesis of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and function of this compound-like peptides and their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Bombesin in Cancer Cell Proliferation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bombesin (BBN) and its mammalian counterpart, gastrin-releasing peptide (GRP), are neuropeptides that have garnered significant attention in oncology. Their receptors, particularly the gastrin-releasing peptide receptor (GRPR), are overexpressed in a multitude of human cancers, including prostate, breast, lung, and pancreatic carcinomas[1][2][3]. Acting as potent mitogens, these peptides stimulate cancer cell proliferation through autocrine and paracrine mechanisms[4][5]. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound-induced cancer cell proliferation, details common experimental protocols for its study, and presents quantitative data on its effects. The focus is on the signaling cascades, from receptor activation to downstream effectors that drive cell cycle progression, highlighting key targets for therapeutic intervention.

This compound and Its Receptors in Cancer

The this compound receptor family consists of three primary G-protein coupled receptors (GPCRs): the neuromedin B receptor (NMBR or BB1), the gastrin-releasing peptide receptor (GRPR or BB2), and the this compound receptor subtype 3 (BRS-3 or BB3). While GRP is the natural ligand for GRPR and neuromedin B for NMBR, this compound can activate both. BRS-3 is an orphan receptor, but its expression is also noted in several cancers. The overexpression of these receptors on tumor cells, compared to low expression in most normal tissues, makes them an attractive target for cancer diagnosis and therapy.

Receptor Expression Across Cancer Types

The prevalence of this compound receptor subtypes varies significantly among different human cancers. This differential expression is critical for developing targeted therapies.

| Cancer Type | GRP-R (BB2) Expression | NMB-R (BB1) Expression | BRS-3 (BB3) Expression | References |

| Prostate Cancer | 75-100% | - | Variable | |

| Breast Cancer | 38-96% | 0-50% | 0-50% | |

| Small Cell Lung Cancer (SCLC) | 52-100% | ~55% | ~25-35% | |

| Non-Small Cell Lung Cancer (NSCLC) | 62-78% | ~68% | ~8% | |

| Pancreatic Cancer | High | - | Variable | |

| Gastrointestinal Stromal Tumors | High | - | - | |

| Renal Cell Carcinoma | ~38% | - | ~25% | |

| Gliomas | High | Low | Highest of the three | |

| Neuroblastomas | ~73% | - | - |

Signaling Pathways in Cancer Cell Proliferation

This compound-like peptides initiate a cascade of intracellular events upon binding to their cognate GPCRs. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

A critical aspect of this compound-induced mitogenesis is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This event links the GPCR signaling to receptor tyrosine kinase pathways, amplifying the proliferative signals through two major downstream cascades: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.

-

MAPK/ERK Pathway : Activation of this pathway is crucial for this compound-stimulated mitogenesis. It leads to the phosphorylation of transcription factors that regulate the expression of genes involved in cell cycle progression, such as Cyclin D1. The early growth response protein Egr-1 has been identified as a key mediator in this process in prostate cancer cells.

-

PI3K/Akt/mTOR Pathway : This pathway is a central regulator of cell growth, survival, and proliferation. This compound-induced activation of PI3K/Akt signaling further contributes to cell survival and proliferation, often working in concert with the MAPK pathway.

Quantitative Effects on Cell Proliferation

This compound and its analogs stimulate the proliferation of various cancer cell lines in vitro. The magnitude of this effect is concentration-dependent and can be inhibited by specific this compound receptor antagonists.

| Cancer Type | Cell Line | This compound/Agonist | Concentration | Proliferative Effect | Antagonist | References |

| SCLC | Various | This compound | 50 nM | Up to 150-fold stimulation | Anti-BBN mAb (2A11) | |

| Pancreatic | HPAF, CD18 | This compound | - | Significant stimulation | RC-3095 | |

| Prostate | PC-3, DU-145 | This compound | - | Mitogenic response | - | |

| Breast | MDA-MB-231 | This compound | - | Stimulated growth | RC-3095 | |

| Breast | MCF-7 MIII | This compound | - | Stimulated growth | RC-3095 |

Binding Affinities of this compound Analogs

The development of this compound analogs, both agonists and antagonists, is crucial for diagnostics and therapeutics. Their binding affinity to GRPR is a key parameter, typically measured as the half-maximal inhibitory concentration (IC50).

| Compound | Cell Line / Tissue | IC50 (nM) | Type | References |

| Demobesin 1 | PC-3 / Prostate Cancer | Low nM range | Antagonist | |

| Demobesin 4 | PC-3 / Prostate Cancer | Low nM range | Agonist | |

| 111In-DOTA-8-Aoc-BBN[7–14]NH₂ | PC-3 | 3.5 ± 0.7 | Agonist | |

| AuNP-BBN Conjugates | PC-3 | 2.1 - 4.2 | Agonist |

Experimental Protocols & Methodologies

Studying the effects of this compound on cancer cells involves a range of standard and specialized molecular and cell biology techniques.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding : Seed cancer cells (e.g., HPAF, CD18) in a 96-well plate and allow them to adhere overnight.

-

Treatment : Replace the medium with a serum-free or low-serum medium containing various concentrations of this compound or a this compound antagonist (e.g., RC-3095). Include appropriate vehicle controls.

-

Incubation : Incubate the cells for a specified period (e.g., 24-72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement : Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Receptor Binding Affinity Assay

This assay determines the binding affinity (IC50) of unlabeled this compound analogs by measuring their ability to compete with a radiolabeled ligand for receptor binding.

-

Preparation : Use cryostat sections of tumor tissue or pellets of cultured cancer cells (e.g., PC-3) known to express the target receptor.

-

Incubation : Incubate the sections/cells with a constant concentration of a radioligand (e.g., ¹²⁵I-[Tyr⁴]this compound for GRPR) and increasing concentrations of the unlabeled competitor compound (the this compound analog being tested).

-

Washing : After incubation, wash the samples to remove unbound radioligand.

-

Detection : Quantify the bound radioactivity using autoradiography or a gamma counter.

-

Analysis : Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is the concentration of the competitor that displaces 50% of the specifically bound radioligand.

Calcium Mobilization Assay

This functional assay is used to determine whether a this compound analog acts as an agonist or an antagonist by measuring changes in intracellular calcium concentration.

-

Cell Loading : Culture GRPR-expressing cells (e.g., PC-3) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline Measurement : Measure the baseline fluorescence of the cell suspension.

-

Compound Addition : Add the this compound analog to the cells. For antagonist testing, co-incubate the antagonist with a known agonist like this compound.

-

Fluorescence Monitoring : Continuously monitor the fluorescence signal. An increase in fluorescence indicates a rise in intracellular calcium, signifying agonist activity. An antagonist will block the fluorescence increase induced by an agonist.

-

Maximum Response : Add a calcium ionophore (e.g., ionomycin) at the end of the experiment to determine the maximum calcium response for data normalization.

Western Blot Analysis for Signaling Proteins

This technique is used to detect the activation of key signaling proteins (e.g., ERK, Akt) by identifying their phosphorylation state.

-

Cell Treatment : Culture cells to sub-confluency, serum-starve them, and then stimulate with this compound for various time points.

-

Lysis : Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification : Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer : Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting : Block the membrane and then incubate it with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK) and the total form of the protein (as a loading control).

-

Detection : Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate. The band intensity reflects the level of protein phosphorylation.

Therapeutic Implications and Future Directions

The profound role of the this compound system in driving cancer proliferation has made it a prime target for drug development. Initially, radiolabeled this compound agonists were developed for tumor imaging and therapy. However, a paradigm shift has occurred, with recent studies demonstrating that radiolabeled antagonists may be superior for in vivo tumor targeting. Antagonists often show higher tumor uptake, better tumor-to-kidney ratios, and do not stimulate tumor growth, a significant concern with agonist-based approaches.

Current strategies being explored include:

-

Targeted Radionuclide Therapy : Using this compound antagonists to deliver cytotoxic radioisotopes (e.g., ¹⁷⁷Lu, ⁶⁷Cu) directly to tumor cells expressing GRPR.

-

This compound-Drug Conjugates : Linking potent chemotherapy agents to this compound peptides to enhance drug delivery and specificity, thereby improving the therapeutic index.

-

Combination Therapies : Combining this compound receptor antagonists with inhibitors of other key pathways, such as EGFR inhibitors, has shown synergistic effects in inhibiting tumor growth.

Clinical trials are underway to evaluate the safety and efficacy of these novel this compound-targeted agents in prostate, breast, and other cancers, offering a promising new frontier in targeted oncology.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. glpbio.com [glpbio.com]

- 3. Frontiers | this compound Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]

- 4. This compound related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound may stimulate proliferation of human pancreatic cancer cells through an autocrine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Bombesin as a Neurohormone in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombesin (BBS), a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina, and its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB), function as potent neurohormones within the central nervous system (CNS). These peptides exert their effects by binding to a family of G-protein coupled receptors (GPCRs), namely the NMB-preferring receptor (BB1), the GRP-preferring receptor (BB2), and the orphan receptor BRS-3 (BB3). The this compound-like peptide system is implicated in a diverse array of physiological and behavioral processes, including satiety, thermoregulation, stress responses, and memory formation. This technical guide provides an in-depth overview of this compound's role as a neurohormone, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways to aid researchers and drug development professionals in this field.

Data Presentation

Table 1: Binding Affinities (Ki/IC50 in nM) of this compound-like Peptides and Antagonists at Human and Rat Receptors

| Compound | Receptor Subtype | Human (Ki/IC50) | Rat (Ki/IC50) | Reference(s) |

| Agonists | ||||

| This compound | BB1 | 4 | - | [1] |

| BB2 | 0.07 | - | [1] | |

| Gastrin-Releasing Peptide (GRP) | BB1 | - | 244 ± 27 | [2] |

| BB2 | - | 0.7 ± 0.1 | [2] | |

| Neuromedin B (NMB) | BB1 | - | - | |

| BB2 | - | - | ||

| [Tyr4]-Bombesin | GRPR | - | - | [3] |

| BA 1 | BRS-3 | 6 | - | |

| GRPR | 0.4 | - | ||

| NMBR | 2.5 | - | ||

| Antagonists | ||||

| PD176252 | BB1 | 0.17 | 0.66 | |

| BB2 | 1 | 16 | ||

| Kuwanon H | GRPR | 290 | - | |

| BIM 23042 | NMBR | - | - | |

| BIM-26226 | GRPR | 6 | - | |

| [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P | - | - | - | |

| PD168368 | NMBR | 1.32-1.58 | - | |

| RC-3095 ([D-Tpi6,Leu13,Ψ(CH2NH),Leu14]Bn(6-14)) | GRPR | 0.2-1.4 | - |

Note: A '-' indicates that the data was not specified in the cited sources.

Table 2: this compound Receptor Density (Bmax) in Rat Brain Regions

| Brain Region | Receptor Density (Bmax) | Radioligand | Reference(s) |

| Whole Brain Slices | 130 fmol/mg protein | (125I-Tyr4)this compound | |

| Brain Membranes | 3.8 pmol/g wet tissue | [125I-Tyr4]this compound | |

| Hippocampus | 7-fold > Medulla/Pons | [125I-Tyr4]this compound |

Table 3: Dose-Response of this compound on Satiety in Rats

| Administration Route | Dose | Effect on Food Intake | Reference(s) |

| Intraperitoneal (IP) | 27 nmol/kg | Significant inhibition (20 ± 2.1 ml vs 30 ± 2.3 ml in controls) | |

| Intraperitoneal (IP) | 1-4 µg/kg | Dose-dependent suppression of 5% ethanol intake | |

| Microinjection into Hypothalamus (PVN, DMH, VMH, LH), Amygdala, PAG | 1.0 µ g/0.3 µl | 47-65% suppression |

Table 4: Dose-Response of this compound on Thermoregulation in Rats

| Administration Route | Dose | Ambient Temperature (°C) | Effect on Body Temperature | Reference(s) |

| Intraventricular (ICV) | 50 ng - 1 µg | 4 | Dose-dependent hypothermia | |

| Intraventricular (ICV) | 1 µg | 24 | Reduced hypothermia | |

| Intraventricular (ICV) | 1-10 µg | 36 | Hyperthermia | |

| Intracisternal | ≤ 1 ng/200g body weight | Cold | Lowered core temperature |

Table 5: Dose-Response of this compound on Stress Hormone Release

| Species | Administration Route | Dose | Effect | Reference(s) |

| Dog | Intravenous (IV) Infusion | 0.1, 1.0, 2.0 µ g/kg-hr | Dose-dependent increase in plasma ACTH (up to 176 ± 33% of control) and cortisol (up to 286 ± 39% of control) | |

| Rat | Intraperitoneal (IP) | 10 µg/kg | Significant increase in corticosterone (approx. 2.5-fold above control) |

Table 6: Dose-Response of this compound on Memory Processing

| Species | Administration Route | Dose | Effect on Memory | Reference(s) |

| Mouse | Peripheral | - | Inverted U-shaped dose-response; low doses enhance retention, high doses are amnestic | |

| Rat Pups (Male) | - | 0.001, 0.0025, 0.005, 0.01, 0.02 mg/kg | Significant enhancement of memory consolidation at all doses | |

| Rat Pups (Female) | - | 0.01 mg/kg | Significant enhancement of memory consolidation | |

| Rat | - | 2.5, 5.0, 10.0 µg/kg | Impaired memory consolidation under normal conditions |

Experimental Protocols

Immunohistochemistry for this compound in Rat Brain (Free-Floating Sections)

This protocol is adapted for the detection of this compound-like peptides in formaldehyde-fixed brain tissue.

Materials:

-

Phosphate Buffered Saline (PBS), 0.1 M

-

Triton X-100

-

Normal Goat Serum (NGS)

-

Primary antibody against this compound/GRP

-

Biotinylated secondary antibody (anti-rabbit IgG)

-

Avidin-Biotin Complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB)

-

Hydrogen Peroxide (H2O2)

-

Gelatin-coated slides

-

Mounting medium

Procedure:

-

Tissue Preparation: Perfuse rats transcardially with PBS followed by 4% paraformaldehyde in PBS. Post-fix the brain in the same fixative overnight at 4°C. Cryoprotect the brain in 30% sucrose in PBS. Cut 30-40 µm thick coronal sections on a freezing microtome and collect them in PBS.

-

Quenching of Endogenous Peroxidase: Incubate free-floating sections in PBS containing 3% H2O2 and 0.3% Triton X-100 for 15 minutes at room temperature to block endogenous peroxidase activity.

-

Washing: Wash sections three times for 10 minutes each in PBS.

-

Blocking: Incubate sections in a blocking solution containing 10% NGS and 0.3% Triton X-100 in PBS for 1 hour at room temperature on an orbital shaker.

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with the primary antibody against this compound diluted in PBS containing 5% NGS and 0.3% Triton X-100. The optimal dilution of the primary antibody should be determined empirically.

-

Washing: Wash sections three times for 10 minutes each in PBS with 0.3% Triton X-100.

-

Secondary Antibody Incubation: Incubate sections for 2 hours at room temperature with the biotinylated secondary antibody diluted in PBS containing 5% NGS and 0.3% Triton X-100.

-

Washing: Wash sections three times for 10 minutes each in PBS.

-

ABC Reaction: Incubate sections in the ABC reagent prepared according to the manufacturer's instructions for 1 hour at room temperature.

-

Washing: Wash sections three times for 10 minutes each in PBS.

-

Visualization: Visualize the peroxidase activity by incubating the sections in a solution of 0.05% DAB and 0.01% H2O2 in PBS. Monitor the color development under a microscope.

-

Stopping the Reaction: Stop the reaction by transferring the sections into PBS.

-

Mounting: Mount the sections onto gelatin-coated slides, air-dry, dehydrate through a graded series of ethanol, clear in xylene, and coverslip with mounting medium.

Non-Radioactive In Situ Hybridization for this compound Receptor mRNA

This protocol describes the detection of GRP-R mRNA using a digoxigenin (DIG)-labeled cRNA probe.

Materials:

-

DEPC-treated water and solutions

-

4% Paraformaldehyde in PBS

-

Proteinase K

-

Triethanolamine

-

Acetic Anhydride

-

Hybridization buffer (50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml salmon sperm DNA)

-

DIG-labeled cRNA probe for GRP-R

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate solution

Procedure:

-

Probe Synthesis: Synthesize a DIG-labeled antisense cRNA probe for GRP-R using a linearized plasmid containing the GRP-R cDNA and an in vitro transcription kit.

-

Tissue Preparation: Prepare 20 µm thick cryosections of fresh-frozen or paraformaldehyde-fixed rat brain and mount them on silane-coated slides.

-

Pretreatment:

-

Fix sections in 4% paraformaldehyde in PBS for 10 minutes.

-

Wash twice in PBS.

-

Treat with Proteinase K (1 µg/ml in 50 mM Tris-HCl, 5 mM EDTA, pH 8.0) for 10 minutes at 37°C.

-

Post-fix in 4% paraformaldehyde for 5 minutes.

-

Wash in PBS.

-

Acetylate in 0.1 M triethanolamine containing 0.25% acetic anhydride for 10 minutes.

-

Wash in PBS and dehydrate through a graded series of ethanol.

-

-

Hybridization:

-

Apply hybridization buffer containing the DIG-labeled probe (e.g., 100-500 ng/ml) to the sections.

-

Cover with a coverslip and incubate in a humidified chamber at 55-65°C overnight.

-

-

Post-Hybridization Washes:

-

Remove coverslips and wash sections in 2x SSC at room temperature.

-

Wash in 50% formamide/2x SSC at the hybridization temperature for 30 minutes.

-

Wash twice in 2x SSC at 37°C for 15 minutes each.

-

Treat with RNase A (20 µg/ml in 10 mM Tris-HCl, 1 mM EDTA, 0.5 M NaCl, pH 8.0) for 30 minutes at 37°C.

-

Wash in 2x SSC and then 0.1x SSC at 55°C for 15 minutes each.

-

-

Immunological Detection:

-

Block sections with a blocking solution (e.g., 2% normal sheep serum in PBS with 0.1% Triton X-100) for 1 hour.

-

Incubate with anti-DIG-AP antibody diluted in blocking solution overnight at 4°C.

-

Wash sections three times in PBS.

-

Equilibrate sections in detection buffer (100 mM Tris-HCl, 100 mM NaCl, 50 mM MgCl2, pH 9.5).

-

Incubate with NBT/BCIP substrate solution in the dark until the desired color intensity is reached.

-

-

Stopping the Reaction and Mounting:

-

Stop the reaction by washing in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

-

Briefly rinse in water, dehydrate, clear, and coverslip.

-

Intracerebroventricular (ICV) Cannulation and Injection in Rats

This protocol provides a general guideline for stereotaxic surgery to implant a guide cannula for ICV injections. Specific coordinates should be determined from a rat brain atlas.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane or ketamine/xylazine mixture)

-

Surgical drill

-

Guide cannula and dummy cannula

-

Dental cement

-

Screws

-

Injection syringe and tubing

-

This compound solution in sterile saline or artificial cerebrospinal fluid (aCSF)

Procedure:

-

Anesthesia and Stereotaxic Placement: Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the head is level.

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Clean the skull surface.

-

Locate bregma and determine the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from skull surface).

-

Drill a hole at the target coordinates for the guide cannula and several smaller holes for anchor screws.

-

Insert the anchor screws.

-

Lower the guide cannula to the desired depth.

-

Secure the cannula and screws with dental cement.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Suture the scalp.

-

-

Post-operative Care: Provide post-operative analgesia and allow the animal to recover for at least one week.

-

ICV Injection:

-

Gently restrain the conscious rat.

-

Remove the dummy cannula.

-

Insert the injection cannula, which extends slightly beyond the guide cannula, connected to a microsyringe.

-

Infuse the this compound solution slowly over a period of 1-2 minutes (e.g., 1-5 µl total volume).

-

Leave the injection cannula in place for an additional minute to allow for diffusion.

-

Replace the dummy cannula.

-

Mandatory Visualization

Caption: this compound signaling pathway in a neuron.

Caption: Workflow for ICV injection and behavioral analysis.

Caption: Non-radioactive in situ hybridization workflow.

Conclusion

The this compound neurohormonal system in the brain represents a complex and multifaceted network that plays a crucial role in regulating fundamental physiological processes. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the functions of this compound-like peptides and their receptors. A thorough understanding of the distinct roles of the BB1, BB2, and BRS-3 receptor subtypes, their signaling cascades, and their distribution within the CNS is paramount for the development of novel therapeutic strategies targeting conditions such as obesity, metabolic disorders, stress-related psychiatric illnesses, and cognitive dysfunction. The continued exploration of this intricate system holds significant promise for advancing our knowledge of neuroendocrine regulation and for the discovery of innovative treatments for a range of human diseases.

References

The Role of Bombesin in Satiety and Food Intake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombesin (BBS), a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina, and its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB), have been identified as significant regulators of food intake and satiety.[1] These peptides exert their effects through a family of G protein-coupled receptors (GPCRs), influencing both peripheral and central pathways that control meal size and duration.[2] This technical guide provides a comprehensive overview of the mechanisms of action of this compound, detailing its signaling pathways, summarizing quantitative data from key studies, and outlining common experimental protocols used to investigate its effects. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience, endocrinology, and drug development for obesity and eating disorders.

Core Concepts: this compound and Satiety

This compound and its related peptides are recognized as short-term satiety signals, primarily influencing the termination of a meal and the interval between meals.[1] Both systemic and central administration of this compound have been shown to suppress food intake in a dose-dependent manner.[3] The satiety effect of peripherally administered this compound is thought to be communicated to the brain via neuronal systems, as its action is not blocked by complete subdiaphragmatic vagotomy. Centrally, this compound acts on specific brain regions, including the hypothalamus, to modulate feeding behavior.

The this compound family of peptides includes:

-

This compound (BBS): The prototypical peptide, most potent at suppressing food intake through activation of both BB1 and BB2 receptors.

-

Gastrin-Releasing Peptide (GRP): Considered the mammalian equivalent of this compound, it plays a significant role in satiety.

-

Neuromedin B (NMB): Another mammalian homolog that contributes to the regulation of food intake.

These peptides bind to three main receptor subtypes:

-

BB1 Receptor (NMB-R): The neuromedin B receptor.

-

BB2 Receptor (GRP-R): The gastrin-releasing peptide receptor.

-

This compound Receptor Subtype-3 (BRS-3): An orphan receptor that plays a role in energy balance and glucose homeostasis.

This compound Signaling Pathways

Activation of this compound receptors initiates a cascade of intracellular events, primarily through Gq protein coupling. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with this compound, including the regulation of hormone secretion and neuronal activity involved in satiety.

Figure 1. this compound signaling pathway leading to satiety.

Quantitative Data on this compound's Effect on Food Intake

The following tables summarize the quantitative effects of this compound and its analogs on food intake from various preclinical and clinical studies.

Table 1: Preclinical Studies in Rodents

| Peptide | Species | Route of Administration | Dose | Effect on Food Intake | Reference |

| This compound | Rat | Intraperitoneal (IP) | 1-2 µg/kg | Threshold dose for suppression of liquid and solid food intake. | |

| This compound | Rat | Lateral Cerebroventricular | 100 ng/rat | Threshold dose for suppression of food intake. | |

| This compound | Rat | Subcutaneous (SC) | Not specified | Dose-dependent suppression of meal size in normal and obese rats. | |

| This compound | Rat | Lateral Hypothalamic Injection | 5 ng, 50 ng, 100 ng | Significant reduction in the size of the first meal. | |

| This compound | Rat | Intraperitoneal (IP) | 4 µg/kg | Significant decrease in total milk consumption. | |

| GRP | Rat | Intraperitoneal (IP) | 2, 4, 8, 16 µg/kg | Significant decrease in 30-minute food intake. | |

| CCK + BBS | Rat | Intraperitoneal (IP) | 0.15 µg/kg CCK, 0.75 µg/kg BBS | Combined to inhibit meal size by 19-40%. |

Table 2: Clinical Studies in Humans

| Peptide | Subject Group | Route of Administration | Dose | Effect on Food Intake | Reference |

| This compound | Lean Subjects | Infusion | Not specified | Amount of food eaten was 267 +/- 60 g vs. 384 +/- 40 g with saline. | |